molecular formula C13H19N3O2 B1399242 4-(4-methoxyphenyl)-N-methylpiperazine-2-carboxamide CAS No. 1316219-94-9

4-(4-methoxyphenyl)-N-methylpiperazine-2-carboxamide

Cat. No. B1399242
M. Wt: 249.31 g/mol
InChI Key: MTNLUCLVIKZFNJ-UHFFFAOYSA-N
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Description

The compound “4-(4-methoxyphenyl)-N-methylpiperazine-2-carboxamide” is likely to be a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “4-methoxyphenyl” and “N-methylcarboxamide” groups are likely to be attached to the piperazine ring, which could potentially alter its properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, the “4-methoxyphenyl” group, and the “N-methylcarboxamide” group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the piperazine ring, the “4-methoxyphenyl” group, and the “N-methylcarboxamide” group. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include properties such as its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis and Cytotoxicity : 4-(4-methoxyphenyl)-N-methylpiperazine-2-carboxamide has been utilized in the synthesis of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, exhibiting cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
  • Development of New Amides : The compound was used in creating new carboxylic acid amides containing an N-methylpiperazine fragment, contributing to the development of pharmaceuticals (Koroleva et al., 2011).

Biological and Pharmacological Research

  • Antibacterial and Antifungal Activities : Thiophene-3-carboxamide derivatives, including 4-(4-methoxyphenyl)-N-methylpiperazine-2-carboxamide, have shown significant antibacterial and antifungal activities (Vasu et al., 2005).
  • Potential in Antimicrobial Treatments : The compound has been involved in the synthesis and structure study of coordination compounds with cobalt, nickel, and copper, which displayed antimicrobial and antifungal activity (Gulea et al., 2019).

Development of New Radiotracers

  • PET Radiotracer Development : It has been utilized in the synthesis of a PET radiotracer for studying CB1 cannabinoid receptors, demonstrating the compound's utility in nuclear medicine and imaging (Katoch-Rouse & Horti, 2003).

Nootropic Activity Research

  • Investigation of Nootropic Activity : The compound is part of the synthesis of new 1,4-Disubstituted 2-Oxopyrrolidines, which are evaluated for potential nootropic activity, showing its relevance in cognitive enhancement research (Valenta et al., 1994).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust hazard. If it is reactive, it could pose a risk of chemical burns or fire .

Future Directions

The future research directions for this compound could include further studies to fully characterize its physical and chemical properties, investigations into its potential uses, and assessments of its safety and environmental impact .

properties

IUPAC Name

4-(4-methoxyphenyl)-N-methylpiperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-14-13(17)12-9-16(8-7-15-12)10-3-5-11(18-2)6-4-10/h3-6,12,15H,7-9H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNLUCLVIKZFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CN(CCN1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenyl)-N-methylpiperazine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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